4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
“4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1823967-20-9 . It has a molecular weight of 264.07 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H9IN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4-5H,2-3H2,1H3 .Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo a variety of chemical reactions, including radical addition followed by intramolecular cyclization .Scientific Research Applications
Sonogashira-Type Reactions and Pyrazolo[4,3-c]pyridines Synthesis
The synthesis of pyrazolo[4,3-c]pyridines utilizes 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, undergoing Sonogashira-type cross-coupling reactions. These compounds, upon further treatment, yield various derivatives with potential for diverse chemical applications. This process underscores the versatility of pyrazole derivatives in creating complex heterocyclic structures (Vilkauskaitė, Holzer, & Šačkus, 2011).
Antimicrobial Activity and Chitosan Schiff Bases
Pyrazole derivatives have been incorporated into chitosan to form Schiff bases, demonstrating antimicrobial activities against a range of pathogens. This innovative approach leverages the structural properties of pyrazoles for enhancing the bioactivity of chitosan, offering a promising avenue for developing new antimicrobial agents (Hamed et al., 2020).
Anticonvulsant and Analgesic Applications
Research has shown that new compounds derived from pyrazole-carbaldehyde exhibit significant anticonvulsant and analgesic activities. These findings highlight the therapeutic potential of pyrazole derivatives in treating pain and seizure disorders, showcasing their importance in medicinal chemistry (Viveka et al., 2015).
Heterocyclic Synthesis and Antimicrobial Agents
The Vilsmeier-Haack reaction approach has been utilized to synthesize pyrazole-4-carbaldehyde compounds with antimicrobial properties. This method underscores the chemical versatility of pyrazole derivatives in creating compounds with potential applications in combating microbial resistance (Bhat et al., 2016).
Solid State Emissive NLOphores
Pyrazole derivatives have been used to synthesize solid-state emissive materials with non-linear optical (NLO) properties. These compounds exhibit large stokes shifts, indicating their potential in optoelectronic applications. The study of such derivatives provides insights into the design of new materials for advanced technological applications (Lanke & Sekar, 2016).
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Given their wide applications and increasing popularity, future research may focus on developing novel strategies for the synthesis of pyrazole compounds and exploring their potential applications in various fields of science .
Mechanism of Action
Target of Action
The primary targets of 4-Iodo-1-propyl-1H-pyrazole-5-carbaldehyde are Alcohol dehydrogenase 1A, 1B, and 1C . These enzymes play a crucial role in the metabolism of alcohols in the body.
Mode of Action
It is known to interact with its targets, potentially influencing their function and resulting in changes at the molecular level .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to alcohol metabolism .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Given its targets, it is likely to influence the metabolism of alcohols in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the pyrazole derivative and the biomolecule it interacts with.
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that chemical compounds can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with various transporters or binding proteins and can influence their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-iodo-2-propylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCIWPRMYLEVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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